REACTION_SMILES
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[CH3:1][n:2]1[c:3]([CH:18]([CH2:19][CH3:20])[O:21][CH3:22])[c:4]([O:10][CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:5](=[O:9])[cH:6][c:7]1[CH3:8].[CH3:24][OH:25].[ClH:23]>>[CH3:1][n:2]1[c:3]([CH:18]([CH2:19][CH3:20])[O:21][CH3:22])[c:4]([OH:10])[c:5](=[O:9])[cH:6][c:7]1[CH3:8].[ClH:23]
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Name
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Type
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product
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Smiles
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CCC(OC)c1c(O)c(=O)cc(C)n1C
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |